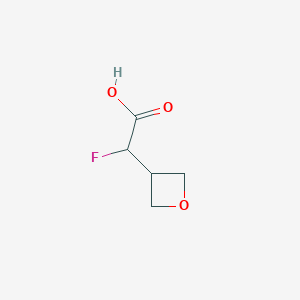

2-氟-2-(氧杂环-3-基)乙酸

描述

2-Fluoro-2-(oxetan-3-yl)acetic acid (CAS# 1779934-83-6) is a research chemical . It has a molecular weight of 134.11 and a molecular formula of C5H7FO3 .

Synthesis Analysis

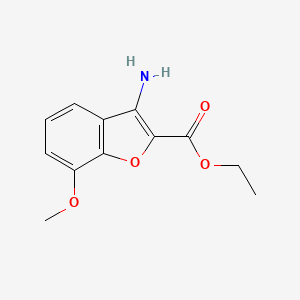

The synthesis of oxetane derivatives, including 2-Fluoro-2-(oxetan-3-yl)acetic acid, has been a topic of interest in recent years . Various methods have been developed, including intramolecular cyclization through C-O and C-C bond formation, [2+2] and formal [2+2] cycloadditions, and the synthesis of oxetane derivatives from oxetane-containing building blocks .Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-(oxetan-3-yl)acetic acid includes an oxetane ring, a fluorine atom, and a carboxylic acid group . The IUPAC name is 2-fluoro-2-(oxetan-3-yl)acetic acid .Chemical Reactions Analysis

Oxetanes, including 2-Fluoro-2-(oxetan-3-yl)acetic acid, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Examples of oxetane derivatives in ring-opening and ring-expansion reactions have been described .Physical And Chemical Properties Analysis

2-Fluoro-2-(oxetan-3-yl)acetic acid has a molecular weight of 134.11 and a molecular formula of C5H7FO3 . It has a complexity of 121, a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . Its topological polar surface area is 46.5Ų .科学研究应用

Material Science

In material science, this compound serves as a precursor for the synthesis of polymers and resins . The oxetane ring can undergo polymerization reactions, leading to materials with desirable mechanical properties. These materials may find applications in coatings, adhesives, and as components of composite materials due to their durability and stability.

Chemical Synthesis

2-Fluoro-2-(oxetan-3-yl)acetic acid: plays a critical role in organic synthesis, particularly in the formation of oxetane rings through epoxide opening reactions . These reactions are valuable for constructing complex molecular architectures, which are often found in natural products and active pharmaceutical ingredients.

Biochemistry

In biochemistry, the compound is used to study enzyme-substrate interactions and reaction mechanisms . The fluorine atom can act as a probe due to its sensitivity in NMR spectroscopy, allowing researchers to gain insights into the molecular environment during biochemical transformations.

Agriculture

While direct applications in agriculture are not well-documented, the chemical synthesis techniques involving oxetane rings, such as those derived from 2-Fluoro-2-(oxetan-3-yl)acetic acid , could be applied to the development of novel agrochemicals . These compounds could potentially lead to new pesticides or herbicides with improved efficacy and reduced environmental impact.

Environmental Science

The compound’s potential applications in environmental science are related to its role in the synthesis of environmentally benign materials and chemicals . Researchers are exploring the use of oxetane-containing compounds to develop sustainable solutions that minimize pollution and are biodegradable.

安全和危害

The safety data sheet for acetic acid, a related compound, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

作用机制

Oxetanes are known to be used in drug discovery and development due to their unique physicochemical properties . They can influence the conformation, lipophilicity, and solubility of drug molecules, potentially leading to improved pharmacokinetic properties .

Fluorine atoms are often incorporated into drug molecules to modulate their properties, such as metabolic stability, lipophilicity, and bioavailability . Therefore, the presence of a fluorine atom in “2-Fluoro-2-(oxetan-3-yl)acetic acid” could have similar effects.

属性

IUPAC Name |

2-fluoro-2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPSJNYCERYWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

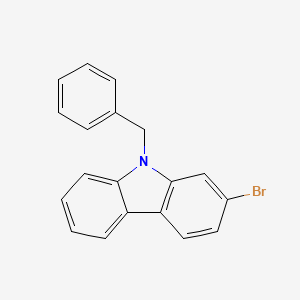

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene](/img/structure/B1448949.png)

![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)

![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)